3-(methoxymethyl)phenyl fluoranesulfonate
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Overview
Description
3-(Methoxymethyl)phenyl fluoranesulfonate is an organic compound that features a phenyl ring substituted with a methoxymethyl group and a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)phenyl fluoranesulfonate typically involves the reaction of 3-(methoxymethyl)phenol with fluoranesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoranesulfonyl chloride. The general reaction scheme is as follows:
3-(Methoxymethyl)phenol+Fluoranesulfonyl chloride→3-(Methoxymethyl)phenyl fluoranesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoranesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
3-(Methoxymethyl)phenyl fluoranesulfonate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoranesulfonate group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)phenyl sulfonate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
3-(Methoxymethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a fluoranesulfonate group, leading to different chemical behavior.
3-(Methoxymethyl)phenyl chlorosulfonate: Contains a chlorosulfonate group, which has different reactivity compared to the fluoranesulfonate group.
Uniqueness
3-(Methoxymethyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific applications.
Properties
CAS No. |
2411198-43-9 |
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Molecular Formula |
C8H9FO4S |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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